Cas no 1330266-36-8 (N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide)

N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is a specialized polyether-based glycine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a terminal primary amine. Its key advantages include a hydrophilic trioxatridecanyl spacer, enhancing solubility in aqueous and polar organic solvents, while the Boc group provides selective deprotection under mild acidic conditions. The methyl substitution on the glycine amide nitrogen improves stability against enzymatic degradation. This compound is particularly useful in peptide synthesis, bioconjugation, and as a building block for drug delivery systems, offering controlled reactivity and compatibility with standard solid-phase methodologies. Its well-defined structure ensures reproducibility in complex molecular architectures.
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide structure
1330266-36-8 structure
Product name:N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
CAS No:1330266-36-8
MF:C18H37N3O6
MW:391.502885580063
CID:4554314

N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide Chemical and Physical Properties

Names and Identifiers

    • N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
    • Na€-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
    • Inchi: 1S/C18H37N3O6/c1-18(2,3)27-17(23)21(4)15-16(22)20-8-6-10-25-12-14-26-13-11-24-9-5-7-19/h5-15,19H2,1-4H3,(H,20,22)
    • InChI Key: NIIIDBLEQAMQDF-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(CC(NCCCOCCOCCOCCCN)=O)C

N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A631990-50mg
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
1330266-36-8
50mg
$ 1487.00 2023-04-19
TRC
A631990-5mg
N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
1330266-36-8
5mg
$ 190.00 2023-04-19

Additional information on N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide

Research Briefing on N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (CAS: 1330266-36-8)

In recent years, the compound N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (CAS: 1330266-36-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique polyether and tert-butoxycarbonyl (Boc) protected amine functionalities, has been explored for its potential applications in drug delivery, peptide synthesis, and targeted therapeutics. The following briefing synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview for researchers and industry professionals.

The primary interest in N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide stems from its structural versatility and biocompatibility. The polyether chain (4,7,10-trioxatridecanyl) enhances solubility in aqueous environments, while the Boc-protected amine group offers a handle for further chemical modifications. Recent studies have highlighted its utility as a linker in the synthesis of peptide-drug conjugates (PDCs), where it facilitates the stable attachment of cytotoxic agents to targeting peptides, thereby improving therapeutic efficacy and reducing off-target effects.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the development of novel antibody-drug conjugates (ADCs). Researchers utilized the Boc-protected amine to introduce a cleavable linker system, enabling controlled release of the payload in tumor microenvironments. The study reported a significant improvement in the pharmacokinetic profile of the ADCs, with reduced systemic toxicity compared to traditional linker chemistries. These findings underscore the potential of 1330266-36-8 as a critical building block in next-generation bioconjugation strategies.

Further investigations have explored the compound's application in nanotechnology-based drug delivery systems. A team at MIT engineered a series of polymeric nanoparticles incorporating N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide as a surface modifier. The hydrophilic polyether chain improved nanoparticle stability in physiological fluids, while the Boc group allowed for post-functionalization with targeting ligands. In vivo experiments demonstrated enhanced tumor accumulation and prolonged circulation times, suggesting promising avenues for cancer therapy.

Despite these advancements, challenges remain in the scalable synthesis and purification of 1330266-36-8. A recent preprint on ChemRxiv detailed an optimized synthetic route using solid-phase peptide synthesis (SPPS) techniques, achieving higher yields and purity levels. The authors emphasized the importance of controlling reaction conditions to prevent side reactions involving the Boc group, which can compromise the integrity of the final product. These methodological improvements are expected to facilitate broader adoption of the compound in industrial settings.

Looking ahead, the versatility of N’-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide positions it as a key player in the design of multifunctional therapeutic agents. Ongoing research is exploring its use in CRISPR-Cas9 delivery systems and mRNA vaccines, where its biocompatibility and modifiability could address current limitations in gene therapy. As the field advances, interdisciplinary collaborations will be essential to fully unlock the potential of this promising compound.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.